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Compound of Interest

Compound Name: 4-lodotoluene

Cat. No. B166478

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-lodotoluene, also known as p-iodotoluene or 1-iodo-4-methylbenzene, is an aromatic
organic compound with the chemical formula C7H7lI. It is a key intermediate in organic
synthesis, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds. This
guide provides a comprehensive overview of its properties, synthesis, and applications, with a
focus on its role in cross-coupling reactions that are pivotal in pharmaceutical and materials
science research.[1]

Chemical and Physical Properties

4-lodotoluene is a white to light yellow crystalline solid at room temperature.[2] It is insoluble in
water but shows good solubility in common organic solvents such as methanol, ethanol, ether,
and chlorobenzene.[2] It is important to note that this compound is sensitive to light and should
be stored accordingly.

Identifiers and Structure
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Identifier Value

CAS Number 624-31-7[3]

IUPAC Name 1-iodo-4-methylbenzene[3]

Synonyms p-lodotoluene, 4-Methyliodobenzene, p-Tolyl

iodide[3]

Molecular Formula C7H71[3]

SMILES Cclccce(l)ecl[3]
InChl=1S/C7H71/c1-6-2-4-7(8)5-3-6/h2-

InChl

5H,1H3[3]

hvsical and Chemical

Property Value

Molecular Weight 218.04 g/mol

Appearance White to light yellow crystalline solid

Melting Point 33-35°C

Boiling Point 211.5°C

Density 1.678 g/cm3

Flash Point 90 °C (194 °F) - closed cup

Solubility Insoluble in water; Soluble in methanol, ethanol,

ether[2]

Spectral Data
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Spectroscopy

Data Highlights

1H NMR (CDCls)

Chemical shifts are observed for the aromatic

protons and the methyl group protons.

13C NMR (CDCls)

Resonances corresponding to the seven carbon

atoms of the molecule are observed.

Mass Spectrometry (EI)

Molecular ion peak (M*) at m/z 218, with a
significant fragment at m/z 91 corresponding to

the tolyl cation.

Infrared (IR)

Characteristic peaks for C-H stretching of the
aromatic ring and methyl group, as well as C-I

stretching.

Synthesis of 4-lodotoluene

A common laboratory synthesis of 4-iodotoluene involves a Sandmeyer-type reaction starting

from p-toluidine. The process includes diazotization of the amine followed by reaction with an

iodide salt.

Experimental Protocol: Synthesis from p-Toluidine

Materials:

e p-Toluidine

o Concentrated Sulfuric Acid (98%)
e Sodium Nitrite (NaNO2)

o Potassium lodide (KI)

o Copper powder (catalyst)

e Sodium Bisulfite

o Deionized Water
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Procedure:[2]

Diazotization: In a 250 mL four-neck flask, slowly add p-toluidine (14.2 g, 0.1 mol) to a stirred
solution of 98% sulfuric acid (20.6 mL, 0.4 mol) in water (40 mL). Add an additional 80 mL of
water. Cool the mixture to 0-5 °C in an ice bath.[2]

Slowly add a solution of sodium nitrite (7.1 g, 0.1 mol) in water (15 mL) dropwise,
maintaining the temperature between 0-5 °C. After the addition is complete, continue stirring
for 30 minutes to complete the diazotization.[2]

lodination: In a separate 250 mL flask, prepare a solution of potassium iodide (19.9 g, 0.12
mol) and a catalytic amount of copper powder (0.1 g) in water (30 mL).[2]

Slowly add the previously prepared diazonium salt solution to the potassium iodide solution.
An evolution of nitrogen gas will be observed.[2]

After the addition is complete, allow the mixture to warm for 30 minutes, then heat at 70-80
°C for an additional 30 minutes. Monitor the reaction by TLC.[2]

Work-up: Cool the reaction mixture to room temperature and separate the organic layer.
Wash the organic phase sequentially with a hot saturated sodium bisulfite solution (3 x 20
mL) and water (3 x 10 mL).[2]

Remove the solvent under reduced pressure to yield 4-iodotoluene as a yellow-brown
liquid, which will solidify upon cooling.[2]

Applications in Organic Synthesis

4-lodotoluene is a versatile building block, particularly in palladium-catalyzed cross-coupling
reactions. Its C-I bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it
an excellent substrate for Suzuki-Miyaura and Sonogashira couplings. These reactions are
fundamental in the synthesis of biaryls and aryl-alkynes, which are common motifs in
pharmaceuticals and electronic materials.[4]

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an
organoboron compound.

This protocol is a representative procedure based on established methods for similar aryl
iodides.[5]

Materials:

e 4-lodotoluene

e Phenylboronic Acid

o Palladium(ll) Acetate (Pd(OAc)z) or similar Pd(0) precursor
e A suitable phosphine ligand (e.g., SPhos, PPhs)

e Abase (e.g., K2COs, CsF)

e Asolvent (e.g., THF, DMF, EtOH/H20)

Procedure:[5]

To a Schlenk tube, add 4-iodotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2
eq), and the base (e.g., K2COs, 2.0 mmol, 2.0 eq).[5]

o Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle
three times.

e Add the palladium catalyst (e.g., Pd(OAc)z, 0.01-0.1 mol%) and the phosphine ligand (0.02-
0.2 mol%) under a positive flow of inert gas.[5]

e Add the degassed solvent (e.g., 10 mL of a 1:1 mixture of EtOH/H20) via syringe.[5]

e Heat the reaction mixture at a specified temperature (e.g., 70-100 °C) and monitor its
progress by TLC or GC-MS.

e Upon completion, cool the reaction to room temperature. Add water and extract the product
with an organic solvent (e.g., ethyl acetate).
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o Combine the organic layers, dry over anhydrous Na=SOa, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1,1'-
biphenyl.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and
an aryl or vinyl halide.

Materials:

e 4-lodotoluene (0.5 mmol)[6]

¢ Phenylacetylene (0.6 mmol)[6]

o Palladium catalyst (e.g., 5% Pd on alumina powder)[6]

o Copper(l) lodide (Cul) co-catalyst (e.g., 0.1% Cuz20 on alumina powder)[6]
e Asolvent (e.g., THF-DMA 9:1)[6]

e An inert atmosphere (Argon)[6]

Procedure:[6]

Dissolve 4-iodotoluene (0.109 g, 0.5 mmol) and phenylacetylene (0.062 g, 0.6 mmol) in a
9:1 mixture of THF and DMA (10 mL).[6]

e Add the palladium catalyst on alumina powder and the copper(l) oxide on alumina powder to
the solution.[6]

e Heat the reaction mixture to 75 °C with stirring under an Argon atmosphere.[6]
e Monitor the reaction by TLC or UPLC-MS.

 After the reaction is complete, add water (30 mL) to the mixture and extract with hexane (3 x
30 mL).[6]
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o Combine the hexane layers, wash with brine, and dry over MgSOa.[6]

o After evaporation of the solvent, purify the residue by column chromatography on silica gel
(hexane:ether:acetone 30:1:2) to yield 4-(phenylethynyl)toluene.[6]

Role in Drug Development

4-lodotoluene serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1]
[4] A notable example is its use as a starting material in the synthesis of intermediates for
Methotrexate, an antimetabolite drug used in the treatment of cancer and autoimmune
diseases.[7] The tolyl moiety and the reactive iodine atom allow for the construction of more
complex molecular architectures required for therapeutic efficacy.

Safety and Handling

4-lodotoluene is classified as an irritant. It may cause skin, eye, and respiratory system
irritation. It is also harmful if swallowed. Standard laboratory safety precautions should be
followed, including the use of personal protective equipment (PPE) such as gloves, safety
glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-
coupling reaction, such as a Suzuki or Sonogashira reaction, involving 4-lodotoluene.
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Generalized workflow for a cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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